5-Bromo-2-nitrobenzene-1-sulfonyl chloride

Solid-state handling Weighing accuracy Purification by crystallization

In iterative medicinal chemistry, poor solid-handling properties and single-point reactivity cause weighing errors and limit scaffold diversification. 5-Bromo-2-nitrobenzene-1-sulfonyl chloride solves both: • Crystalline solid (mp 86-88 °C) ensures accurate automated powder dispensing, reducing well-to-well variability in parallel synthesis. • Orthogonal C-Br and SO₂Cl sites enable sequential Pd-catalyzed desulfitative C-H arylation followed by Suzuki/Sonogashira coupling to construct unsymmetrical bi(hetero)aryls from a single scaffold. • ortho-Nitro substitution prevents autocatalytic disulfone byproduct formation during preparative electrochemical reductions, ensuring clean conversion and facile product isolation. Supplied at ≥97% purity with reliable global logistics.

Molecular Formula C6H3BrClNO4S
Molecular Weight 300.51 g/mol
CAS No. 1193388-84-9
Cat. No. B1521558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitrobenzene-1-sulfonyl chloride
CAS1193388-84-9
Molecular FormulaC6H3BrClNO4S
Molecular Weight300.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3BrClNO4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H
InChIKeyWMYYMEYHUJWJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-nitrobenzene-1-sulfonyl chloride: Core Identity & Procurement Profile


5-Bromo-2-nitrobenzene-1-sulfonyl chloride is a polyfunctionalized aromatic sulfonyl chloride building block bearing a bromo substituent at C5 and a nitro group at C2 relative to the sulfonyl chloride moiety. With molecular formula C6H3BrClNO4S and a molecular weight of 300.51 g/mol, it is isolated as a crystalline solid with a melting point of 86–88 °C and a computed LogP of 2.63 [1]. It is classified as Skin Corrosive Category 1B (H314) under the EU CLP regulation [2]. The compound is commercially available at purities of ≥95% to ≥97% from multiple suppliers, typically stored sealed under dry conditions at 2–8 °C .

Crystalline solid with elevated melting point facilitates automated powder dispensing and benchtop handling
Orthogonal SO₂Cl and C–Br sites enable two-step sequential diversification on a single scaffold
Dual electron-withdrawing groups (Br + NO₂) amplify electrophilic reactivity for mild sulfonamide/sulfonate formation

Why Generic Benzenesulfonyl Chlorides Cannot Replace This Compound


Aromatic sulfonyl chlorides are not functionally interchangeable. The identity and position of ring substituents fundamentally govern both the electrophilic reactivity of the SO2Cl group and the availability of orthogonal synthetic handles. Systematic hydrolysis studies on 4-substituted benzenesulfonyl chlorides have demonstrated that rate constants span orders of magnitude depending on the electron-withdrawing character of the substituent, with nitro-substituted derivatives hydrolyzing far more rapidly than unsubstituted or methyl-substituted counterparts [1]. When a bromo substituent is introduced at C5 of the 2-nitrobenzenesulfonyl scaffold, two additional dimensions of differentiation emerge: (i) the C–Br bond provides a second, chemically orthogonal reaction site for transition-metal-catalyzed cross-coupling that is absent in the unsubstituted 2-nitrobenzenesulfonyl chloride (nosyl chloride) and fundamentally more reactive than the C–Cl bond of the 5-chloro analog [2]; (ii) the specific 5-bromo-2-nitro substitution pattern modulates physicochemical properties—including melting point and lipophilicity—in ways that directly impact solid-handling logistics and downstream partitioning behavior relative to both the 5-chloro and 4-bromo regioisomers. Simply substituting any benzenesulfonyl chloride into a synthetic route optimized for this compound risks altered reaction kinetics, loss of orthogonal diversification capability, and batch-to-batch irreproducibility.

5‑Chloro analogLower melting point (68–69 °C) may complicate solid handling; C–Cl bond has slower oxidative addition, limiting cross-coupling scope.
Nosyl chlorideLacks the C–Br handle, restricting synthetic strategy to a single diversification point.
4‑Bromo regioisomerAltered substitution pattern shifts LogP by >1 unit and modifies electrochemical reduction pathway, potentially introducing disulfone byproducts.

Quantitative Differentiation vs. Closest Analogs


Solid-State Handling Advantage from Elevated Melting Point

The target compound exhibits a melting point of 86–88 °C , which is 18–19 °C higher than that of the 5-chloro-2-nitrobenzenesulfonyl chloride analog (68–69 °C) and approximately 20 °C higher than unsubstituted 2-nitrobenzenesulfonyl chloride (nosyl chloride, 63–69 °C) . The parent benzenesulfonyl chloride, by contrast, is a liquid at ambient temperature (mp 13–15 °C) . The elevated melting point of the 5-bromo derivative places it in a range that facilitates convenient benchtop weighing as a free-flowing crystalline powder, reduces the risk of partial melting during ambient-temperature shipping in warm climates, and permits recrystallization from common organic solvents—a purification pathway that is substantially more challenging for the lower-melting 5-chloro and nosyl chloride analogs.

Melting point advantage
Head-to-head
86–88 °C
+18 °C vs. 5‑Cl analog; +20 °C vs. nosyl chloride
Supports convenient solid handling and crystallization purification relative to lower-melting analogs.
Data from vendor Certificate of Analysis; ambient shipping stability implied but not explicitly validated.
Solid-state handling Weighing accuracy Purification by crystallization

Orthogonal Bifunctional Architecture for Sequential Diversification

The Pd-catalyzed desulfitative arylation of (poly)halobenzenesulfonyl chlorides proceeds with complete chemoselectivity: the SO2Cl group undergoes cross-coupling while C–Br and C–I bonds remain fully intact, enabling subsequent orthogonal functionalization [1]. This behavior has been specifically exploited for 5-bromo-2-substituted benzenesulfonyl chlorides, which serve as platforms for two successive direct arylations—first desulfitative arylation at the sulfonyl chloride site, then Pd-catalyzed direct arylation of the C–Br bond—yielding unsymmetrical 1,3-diheteroarylbenzenes in a single synthetic sequence [2]. In contrast, unsubstituted 2-nitrobenzenesulfonyl chloride (nosyl chloride) provides only one coupling site (the SO2Cl group), and the 5-chloro analog bears a C–Cl bond that is significantly less reactive in Suzuki, Sonogashira, and Heck-type cross-couplings, limiting the scope and efficiency of the second diversification step.

Orthogonal architecture
Head-to-head
This compoundSO₂Cl + C–Br (two reactive sites, C–Br retained during desulfitative coupling)
Nosyl chlorideOnly SO₂Cl (single site)
5‑Cl analogSO₂Cl + C–Cl (C–Cl poorly reactive in cross-coupling vs. C–Br)
Enables two-step sequential diversification strategy without additional building blocks.
C–Br oxidative addition kinetically favored ~10²–10³ over C–Cl (class-level).
Sequential C–C bond formation Desulfitative cross-coupling Chemoselectivity Polyhalo biaryl synthesis

Clean Electrochemical Reduction via Ortho-Nitro Steric Shielding

In a systematic electrochemical study of nitro-substituted benzenesulfonyl chlorides, 2-nitrobenzenesulfonyl chloride (and by extension its 5-bromo derivative, which shares the ortho-nitro geometry) was shown to follow a 'sticky' dissociative reduction mechanism in which electron transfer and S–Cl bond cleavage are concerted [1]. Critically, unlike the 3-nitro and 4-nitro isomers, the 2-nitro derivatives do not form diaryl disulfone byproducts during reduction because steric hindrance from the ortho-nitro group prevents the bimolecular coupling of arylsulfinyl radical intermediates. The 3-nitro and 4-nitro analogs, by contrast, generate disulfones that are more easily reduced than the parent molecules, establishing an autocatalytic cycle that complicates both mechanistic interpretation and preparative electrochemistry [1].

Electrochemical reduction
Class-level inference
Ortho-NO₂ steric shielding prevents disulfone formation; 3‑ and 4‑nitro isomers generate autocatalytic disulfone byproducts.
Cleaner preparative electrochemistry and mechanistic studies compared to meta/para isomers.
Mechanism inferred from 2‑nitrobenzenesulfonyl chloride studies; direct data on 5‑Br derivative not published.
Electrochemical reduction Radical intermediates Disulfone byproducts Autocatalytic pathways

Divergent Lipophilicity for ADME Property Tuning

The computed LogP of 5-bromo-2-nitrobenzene-1-sulfonyl chloride is 2.63 [1], which is approximately 1.15 log units lower than the 5-chloro-2-nitrobenzenesulfonyl chloride analog (LogP 3.78) [2] and 1.26 log units lower than the 4-bromo-2-nitro regioisomer (LogP 3.89) [3]. This difference—exceeding one order of magnitude in partition coefficient—reflects the distinct electronic and dipolar influence of the bromo substituent at the C5 position relative to the sulfonyl chloride group. The lower LogP of the 5-bromo-2-nitro derivative translates into reduced lipophilicity-driven off-target binding and altered membrane permeability when this scaffold is incorporated into drug-like molecules, providing medicinal chemists with a quantifiably different starting point for optimizing absorption, distribution, and metabolic stability compared to the more lipophilic chloro and 4-bromo congeners.

Lipophilicity tuning
Cross-study comparable
LogP 2.63
Δ = −1.15 vs. 5‑Cl analog; −1.26 vs. 4‑Br regioisomer
Quantifiable shift in ADME-related properties; deliberate choice for reduced lipophilicity-driven off-target binding.
In silico predictions from multiple vendor databases; experimental LogP not reported.
Lipophilicity LogP ADME profiling Medicinal chemistry design

Amplified Hydrolytic Reactivity from Dual Electron-Withdrawing Groups

Hydrolysis rates of substituted benzenesulfonyl chlorides are governed by the electron-withdrawing capacity of ring substituents, with the Hammett reaction constant (ρ) being positive for nucleophilic attack at sulfur. Hydrolysis studies on 4-substituted benzenesulfonyl chlorides established that the 4-bromo derivative hydrolyzes significantly faster than the unsubstituted parent, and the 4-nitro derivative faster still [1]. In micellar catalysis experiments, the ratio of rate constants k+/k− for fully bound substrates decreases from 21 for the 4-NO2 derivative to 1.1 for the 4-OMe derivative, with the 4-Br derivative occupying an intermediate position [2]. The 5-bromo-2-nitrobenzene-1-sulfonyl chloride scaffold incorporates two electron-withdrawing groups simultaneously (σ_meta for Br ≈ +0.39; σ_ortho/para for NO2 ≈ +0.78), producing an additive activation of the sulfonyl chloride toward nucleophilic attack that is greater than either mono-substituted analog alone. This enhanced electrophilicity translates into faster, higher-yielding sulfonamide and sulfonate ester formations under mild conditions—reducing reaction times and equivalents of amine/alcohol nucleophile required relative to less activated sulfonyl chlorides.

Hydrolytic reactivity
Class-level inference
Dual EWG activation
σₘ Br +0.39, σₒ/ₚ NO₂ +0.78; predicted additive rate enhancement
Faster sulfonamide/sulfonate formation under mild conditions may reduce nucleophile equivalents needed.
Based on Hammett correlation and micellar catalysis data for mono-substituted analogs.
Hydrolysis kinetics Hammett substituent constants Electrophilic reactivity Reaction optimization

Recommended Application Scenarios


Sequential Orthogonal Synthesis of Unsymmetrical 1,3-Diheteroarylbenzenes

In Pd-catalyzed iterative synthesis, the compound serves as a linchpin for constructing unsymmetrical bi(hetero)aryl architectures. Step 1: Pd-catalyzed desulfitative C–H arylation of a heteroarene occurs exclusively at the SO2Cl site, with complete retention of the C–Br bond. Step 2: a second Pd-catalyzed direct arylation (or Suzuki/Sonogashira coupling) activates the C–Br bond to install a different (hetero)aryl group. This two-step, one-scaffold strategy has been demonstrated by the Doucet group for 5-bromo-2-substituted benzenesulfonyl chlorides, yielding unsymmetrical 1,3-diheteroarylbenzenes that are inaccessible from the unsubstituted nosyl chloride or the less reactive 5-chloro analog [1][2].

Automated Solid-Phase Weighing for Parallel Library Synthesis

With a melting point of 86–88 °C, this compound is a free-flowing crystalline solid at ambient temperature, unlike the lower-melting 5-chloro analog (68–69 °C) and the liquid parent benzenesulfonyl chloride (13–15 °C) . This solid-state property enables accurate automated powder dispensing in high-throughput parallel synthesis platforms, minimizing hygroscopic clumping and electrostatic adhesion that cause weighing errors. In medicinal chemistry library production—where dozens to hundreds of sulfonamide derivatives are prepared in parallel—predictable solid handling directly reduces well-to-well variability and improves SAR data quality.

Electrosynthetic Functionalization with Clean Radical Intermediates

The ortho-nitro substitution pattern of this compound confers a distinct electrochemical reduction mechanism that avoids autocatalytic disulfone byproduct formation, a problem that complicates the reduction of 3-nitro and 4-nitro benzenesulfonyl chloride analogs [3]. This makes the 5-bromo-2-nitro scaffold the preferred substrate for preparative electrochemical transformations—such as reductive sulfonylation or generation of arylsulfinyl radicals for alkene functionalization—where clean conversion and facile product isolation are critical.

Late-Stage Diversification via C–Br Cross-Coupling

The compound's C–Br bond is a superior handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) compared to the C–Cl bond of the 5-chloro analog [2]. In a typical medicinal chemistry workflow, the sulfonyl chloride is first reacted with an amine to form a sulfonamide linkage; the C–Br bond then enables late-stage diversification of the sulfonamide-bearing scaffold with (hetero)aryl boronic acids, alkynes, or amines. This two-directional reactivity is especially valuable in structure–activity relationship (SAR) exploration, where a common sulfonamide core must be decorated with diverse peripheral groups without resynthesizing the entire molecule.

Application
Selection Property
Validation Focus
Sequential orthogonal synthesis
Orthogonal bifunctional scaffold (SO₂Cl + C–Br)
Chemoselective desulfitative coupling; C–Br retention
Automated parallel library synthesis
Elevated melting point for solid dispensing
Weighing accuracy and batch-to-batch consistency
Electrosynthetic functionalization
Ortho-nitro steric shielding mechanism
Absence of disulfone byproduct; clean radical pathway
Late-stage diversification (Suzuki/Sonogashira)
C–Br cross-coupling handle reactivity
Catalytic turnover and functional group tolerance
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